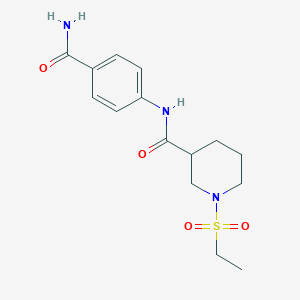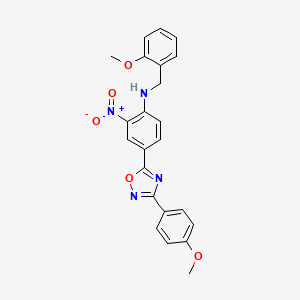
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide, also known as DFP-10825, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with various receptors in the body, including the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide acts as a partial agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. At the same time, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide acts as an antagonist at the delta-opioid receptor and kappa-opioid receptor, which are involved in mediating the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide are primarily related to its interactions with the opioid receptors in the body. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been shown to have analgesic effects, reduce the rewarding effects of drugs of abuse, and induce apoptosis in cancer cells. Additionally, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been found to have anti-inflammatory effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide. One potential direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to understand the long-term effects and potential toxicity of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide.
Synthesis Methods
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethoxybenzaldehyde and piperidine in the presence of a base to form an intermediate product. The intermediate is then reacted with 4-fluorobenzonitrile to form the final product, which is purified through column chromatography. The yield of the synthesis process is reported to be around 45%.
Scientific Research Applications
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has shown promising results in various scientific research applications, including cancer treatment, pain management, and drug addiction. In cancer treatment, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been shown to have analgesic effects by modulating the activity of opioid receptors. In drug addiction, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-8-7-17(13-19(18)28-2)29(25,26)23-11-9-14(10-12-23)20(24)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJCCAGVHBAAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


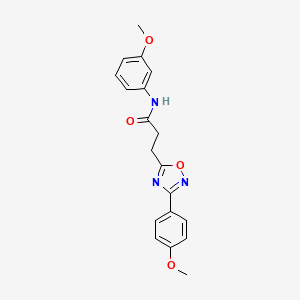
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)

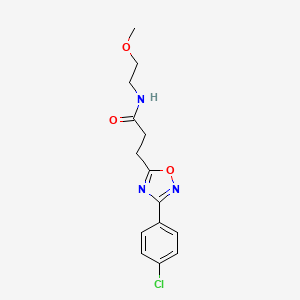
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
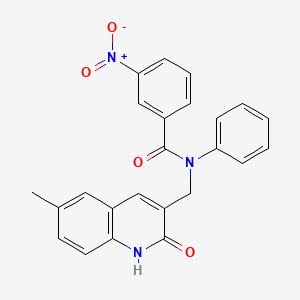
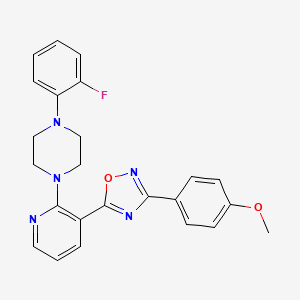
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)

